molecular formula C18H25BrO2 B3243454 tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate CAS No. 157312-16-8

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate

Cat. No.: B3243454
CAS No.: 157312-16-8
M. Wt: 353.3 g/mol
InChI Key: VQOWAMGSDNVFCV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate is an organic compound that features a tert-butyl ester group, a bromomethyl-substituted phenyl ring, and a cyclopentyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate typically involves multiple steps. One common route starts with the bromomethylation of a phenyl ring, followed by esterification and cyclopentylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted phenyl derivative, while oxidation can produce a phenyl ketone or alcohol.

Scientific Research Applications

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and cyclopentyl groups can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate: Similar structure but with a biphenyl core.

    4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but with a boronic acid functional group.

Uniqueness

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate is unique due to its combination of a bromomethyl-substituted phenyl ring and a cyclopentyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]-2-cyclopentylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrO2/c1-18(2,3)21-17(20)16(14-6-4-5-7-14)15-10-8-13(12-19)9-11-15/h8-11,14,16H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOWAMGSDNVFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCC1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

27.4 g (0.1 mol) of the compound from Example XXI are dissolved in 200 ml of tetrachloromethane and the solution is heated to boiling. After addition of 0.82 g of azobisisobutyronitrile, 18.7 g (0.105 mol) of N-bromosuccinimide are added in portions and the mixture is then refluxed for 1 h, cooled to 0° C. and succinimide is filtered off. After concentrating the filtrate the product precipitates. It is washed with petroleum ether (40/60) and dried.
Name
compound
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

27.4 g (0.1 mol) of tert-butyl 2-cyclopentyl-2-(4-methylphenyl)-acetate are dissolved in 200 ml of carbon tetrachloride and the solution is heated to boiling point. After an addition of 0.82 g of azobisisobutyronitrile, 18.7 g (0.105 mol) of n-bromosuccinimide are added in portions, the mixture is subsequently refluxed for 1 hour and cooled to 0° C., and succinimide is filtered off. After concentration of the filtrate, the product precipitates. It is washed with petroleum ether (40/60) and dried. Yield: 20 g (57% of theory)
Name
tert-butyl 2-cyclopentyl-2-(4-methylphenyl)-acetate
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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